molecular formula C15H10ClF3N2 B2745575 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole CAS No. 344277-46-9

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole

Cat. No.: B2745575
CAS No.: 344277-46-9
M. Wt: 310.7
InChI Key: DFUZKSKLYCWMQD-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, which is then functionalized with chloro and trifluoromethyl groups. The indole moiety is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole is unique due to its specific substitution pattern and the presence of both pyridine and indole moieties. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds .

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c1-8-13(10-4-2-3-5-12(10)21-8)14-11(16)6-9(7-20-14)15(17,18)19/h2-7,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUZKSKLYCWMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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